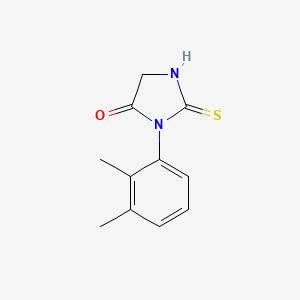

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Descripción

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazole ring substituted with a 2,3-dimethylphenyl group and a mercapto group

Propiedades

IUPAC Name |

3-(2,3-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-4-3-5-9(8(7)2)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGWUDTVAPDIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)CNC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of imidazolones, including 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures were effective against various strains of bacteria and fungi. The presence of the mercapto group enhances the compound's ability to disrupt microbial cell walls, leading to increased antibacterial activity .

Antiviral Properties

Recent investigations have also pointed towards the antiviral potential of imidazolidinone derivatives. For instance, compounds with imidazole rings have shown efficacy against viruses such as influenza A and Coxsackie B3. The unique structural attributes of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one may contribute to its antiviral mechanisms by inhibiting viral replication or entry into host cells .

Weight Management and Obesity Treatment

A notable patent indicates that substituted 3,5-dihydro-4H-imidazol-4-one derivatives are useful in treating obesity and related disorders. The compound may act as a weight-loss agent by modulating appetite or metabolic pathways associated with fat storage and energy expenditure . This application is particularly relevant given the rising global obesity rates and associated health risks.

Anticonvulsant Activity

Certain derivatives of imidazolidinones have demonstrated anticonvulsant properties in preclinical studies. The mechanism often involves modulation of neurotransmitter systems or ion channels in the central nervous system. While specific data on 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is limited, its structural analogs suggest potential for this application .

Cytotoxicity Against Cancer Cells

Emerging research has explored the cytotoxic effects of imidazole-containing compounds on various cancer cell lines. These studies typically assess the compound's ability to induce apoptosis or inhibit cell proliferation. While direct evidence for 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is still needed, its structural characteristics align with those known to exhibit anticancer activity .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can interact with metal ions, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-mercapto-1-methylimidazole: Similar structure but lacks the phenyl group.

2-mercapto-4,5-dimethylimidazole: Similar structure with different substitution pattern on the imidazole ring.

2-mercapto-1-phenylimidazole: Similar structure with a phenyl group at a different position.

Uniqueness

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of both the 2,3-dimethylphenyl group and the mercapto group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Actividad Biológica

3-(2,3-Dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C11H12N2OS

- Molecular Weight : 220.3 g/mol

- CAS Number : 32262-28-5

- IUPAC Name : 3-(2,6-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

The biological activity of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is primarily attributed to its interaction with various biological targets. The presence of the mercapto group allows for thiol-based interactions, which can influence enzyme activity and receptor binding.

Antitumor Activity

Research indicates that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. The structure–activity relationship (SAR) analysis suggests that substituents on the phenyl ring enhance cytotoxic effects against various cancer cells.

Biological Activity Data

A summary of biological activities observed in studies involving 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is presented in the table below:

Case Studies

- Cytotoxic Effects on Cancer Cell Lines : A study demonstrated that compounds similar to 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one exhibited potent cytotoxicity against A431 and HT29 cell lines. The IC50 values indicated a strong potential for these compounds as anticancer agents due to their ability to disrupt cellular proliferation pathways.

- Mechanistic Insights : Molecular dynamics simulations have been employed to understand the interaction of this compound with target proteins involved in apoptosis and cell cycle regulation. The findings suggested hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.